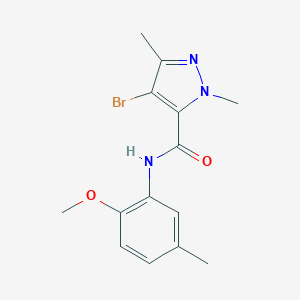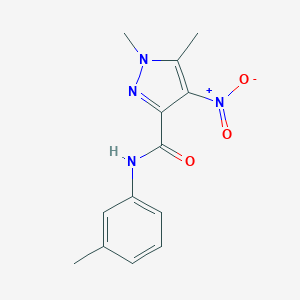![molecular formula C18H14ClNO3S2 B450674 methyl 5'-{[(4-chlorophenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B450674.png)
methyl 5'-{[(4-chlorophenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate is a complex organic compound that belongs to the class of bithiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the 4-chlorophenyl and bithiophene moieties in its structure imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units. This can be achieved using methods such as the Stille or Suzuki coupling reactions, which involve the use of palladium catalysts.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through an acylation reaction using 4-chlorobenzoyl chloride and a suitable base, such as triethylamine.
Formation of the Amide Bond: The amide bond is formed by reacting the acylated bithiophene with methylamine under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, while the bithiophene core can facilitate interactions with hydrophobic regions of proteins or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds such as 2,2’-bithiophene and 3,3’-dibromo-2,2’-bithiophene share structural similarities with Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate.
Chlorophenyl Derivatives: Compounds like 4-chlorobenzoyl chloride and 4-chlorophenylacetic acid are structurally related due to the presence of the 4-chlorophenyl group.
Uniqueness
Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate is unique due to the combination of the 4-chlorophenyl and bithiophene moieties, which impart distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C18H14ClNO3S2 |
|---|---|
Peso molecular |
391.9g/mol |
Nombre IUPAC |
methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3S2/c1-23-18(22)16-13(14-3-2-8-24-14)10-25-17(16)20-15(21)9-11-4-6-12(19)7-5-11/h2-8,10H,9H2,1H3,(H,20,21) |
Clave InChI |
RXPGJJCMOWYILX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)Cl |
SMILES canónico |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(dimethylamino)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B450592.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450593.png)

![Methyl 2-(2-furoylamino)-5-[(4-methoxyanilino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450596.png)
![Methyl 3-({5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B450597.png)
![Propyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B450599.png)
![3-nitro-N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-4-methylbenzohydrazide](/img/structure/B450601.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-5-chloro-2-thiophenecarboxamide](/img/structure/B450603.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B450604.png)
![N-(2-ethoxyphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450605.png)
![N-(5-chloro-2-methoxyphenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450606.png)
![N-{4-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B450607.png)

![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B450615.png)
